molecular formula C11H12O2 B2697998 2-(Cyclopropylmethoxy)benzaldehyde CAS No. 54280-77-2

2-(Cyclopropylmethoxy)benzaldehyde

Cat. No. B2697998
CAS RN: 54280-77-2
M. Wt: 176.215
InChI Key: YPXZBUQPDJHULR-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)benzaldehyde is a chemical compound with the molecular weight of 176.22 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-(Cyclopropylmethoxy)benzaldehyde is represented by the InChI code 1S/C11H12O2/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,7,9H,5-6,8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclopropylmethoxy)benzaldehyde are not fully detailed in the available resources. It is known to have a molecular weight of 176.22 .

Scientific Research Applications

Mimetic Enzyme Mediated Synthesis

2-Hydroxypropyl-β-cyclodextrin, immobilized onto cellulose, has been used as a biomimetic catalyst for mediating the synthesis of benzaldehyde in water. This functionalized mimetic enzyme shows remarkable substrate conversion and product selectivity in the catalytic oxidation of cinnamaldehyde (Yang & Ji, 2013).

Enzyme Catalyzed Asymmetric C–C-Bond Formation

Benzaldehyde lyase is a highly enantioselective enzyme that catalyzes the formation and cleavage of (R)-benzoin derivatives. This enzyme has been utilized in asymmetric synthesis, showcasing its efficiency and selectivity (Kühl et al., 2007).

Secondary Amide-based Linkers in Organic Synthesis

Electron-rich benzaldehyde derivatives, like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been explored as linkers in solid-phase organic synthesis. This demonstrates their utility in the synthesis of a range of secondary amide derivatives (Swayze, 1997).

Selective Oxidation of Benzyl Alcohol to Benzaldehyde

Studies have explored the selective oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles. This method is effective under mild conditions, displaying the versatility of benzaldehyde in industrial applications (Iraqui, Kashyap, & Rashid, 2020).

Synthesis of 2-Aryl-1,2-Dihydrophthalazines

The synthesis of 2-aryl-1,2-dihydrophthalazines through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines demonstrates the chemical versatility of benzaldehyde derivatives in creating complex organic structures (Aljaar, Conrad, & Beifuss, 2013).

Sulfated Ti-SBA-15 Catalyst in Benzaldehyde Synthesis

Research on sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde illustrates the role of advanced catalysts in increasing the efficiency and selectivity of benzaldehyde production (Sharma, Soni, & Dalai, 2012).

Mn(II) and Cd(II) Macrocyclic Schiff Base Complexes

The reaction of N-(2-pyridylmethyl)-N-(2-aminoethyl)-1,2-diaminoethane with benzaldehyde derivatives demonstrates the potential of benzaldehyde in the synthesis of complex metal-organic frameworks (Golbedaghi et al., 2010).

Bioproduction of Benzaldehyde

The bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor highlights the biological methods of producing this compound, emphasizing its importance in the flavor industry (Craig & Daugulis, 2013).

properties

IUPAC Name

2-(cyclopropylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXZBUQPDJHULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)benzaldehyde

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